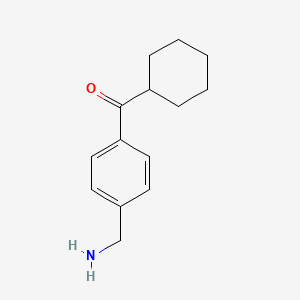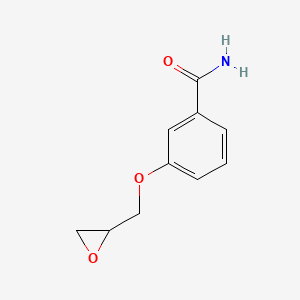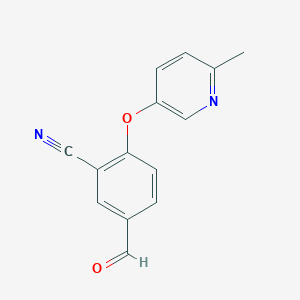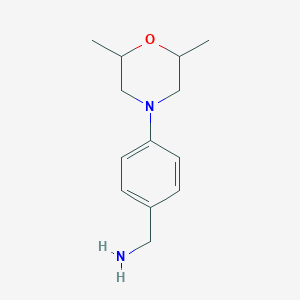
(4-(2,6-Dimethylmorpholino)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,6-Dimethylmorpholino)phenyl)methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, attached to a phenyl ring via a methylamine group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,6-Dimethylmorpholino)phenyl)methanamine typically involves the reaction of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
Análisis De Reacciones Químicas
Types of Reactions: (4-(2,6-Dimethylmorpholino)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to moderate heat.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine form.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific enzymes and receptors .
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (4-(2,6-Dimethylmorpholino)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as an agonist or antagonist, depending on the receptor type and the context of the study. The pathways involved include signal transduction cascades and metabolic pathways .
Comparación Con Compuestos Similares
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
- 2-(p-Tolyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Comparison: Compared to these similar compounds, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is unique due to the presence of the morpholine ring and dimethyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)16-10)13-5-3-12(7-14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 |
Clave InChI |
WYSREDZTTQWKFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8465359.png)
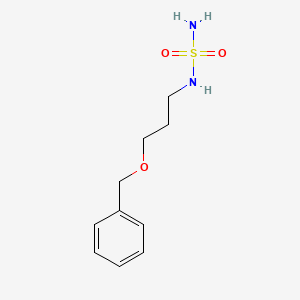
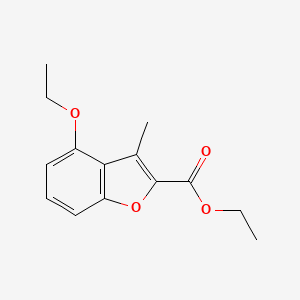
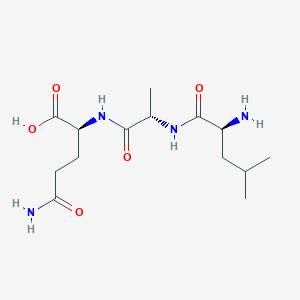
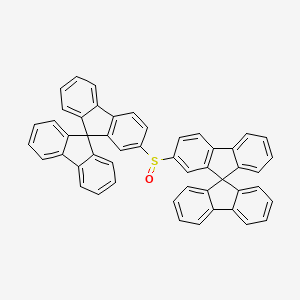
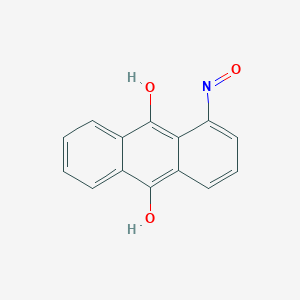
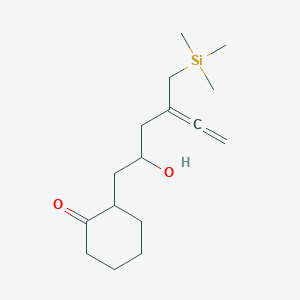
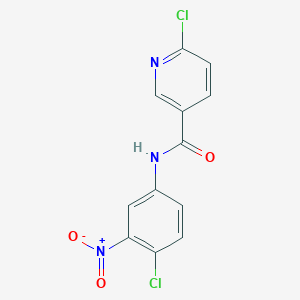
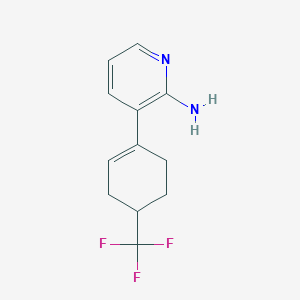
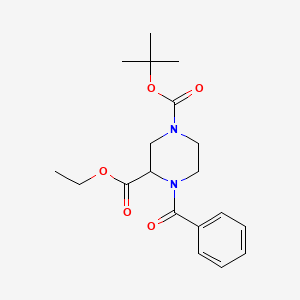
![1H-Benz[e]indole-2-carbonyl chloride, 1,1-dimethyl-](/img/structure/B8465439.png)
